molecular formula C9H16ClN3O6 B12352562 Uridine, 5-amino-, hydrochloride (6CI)

Uridine, 5-amino-, hydrochloride (6CI)

Cat. No.: B12352562
M. Wt: 297.69 g/mol
InChI Key: KITVWOPKPPLIOQ-MLQGJSBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 5-amino-, hydrochloride (6CI) (CAS: 116154-74-6) is a modified pyrimidine nucleoside derivative where the 5-position of uridine is substituted with an amino group, and the compound exists as a hydrochloride salt. Its molecular formula is C₉H₁₄ClN₃O₆, with a molecular weight of 295.68 g/mol . Key properties include:

  • Physical State: White solid
  • Melting Point: >210°C (decomposition)
  • Solubility: Slightly soluble in water and methanol under heated or sonicated conditions .
  • Applications: Exhibits broad-spectrum inhibitory effects on bacteria, fungi, viruses, protozoa, and tumors. It is used as a research tool in molecular biology and nucleic acid studies .

Properties

Molecular Formula

C9H16ClN3O6

Molecular Weight

297.69 g/mol

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1

InChI Key

KITVWOPKPPLIOQ-MLQGJSBVSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl

Origin of Product

United States

Preparation Methods

Base-Mediated Amination of 5-Halogenated Uridine

A common approach involves halogenation of uridine at the C5 position, followed by nucleophilic substitution with ammonia or protected amines. Key steps include:

  • Halogenation :
    • Reagents : Bromine (Br₂) or iodine (I₂) in acetic acid.
    • Conditions : 60–80°C, 4–6 hours.
    • Yield : 70–85% for 5-bromouridine.
  • Amination :
    • Reagents : Ammonium hydroxide (NH₄OH) or aqueous methylamine.
    • Conditions : 100°C, 12–24 hours under reflux.
    • Yield : 50–65% for 5-aminouridine.
  • Hydrochloride Salt Formation :
    • The free base is treated with hydrochloric acid (HCl) in ethanol, followed by crystallization.

Example Protocol :

  • Step 1 : 5-Bromouridine (10 g, 26 mmol) is dissolved in 28% NH₄OH (100 mL) and heated at 100°C for 18 hours.
  • Step 2 : The crude product is purified via silica gel chromatography (MeOH:CH₂Cl₂ = 1:9).
  • Step 3 : The isolated 5-aminouridine is dissolved in ethanol, and 1M HCl is added dropwise. The precipitate is filtered and dried (yield: 58%).

Enzymatic Synthesis Using Transglycosylation

Enzyme-Catalyzed Modification

This method leverages uridine phosphorylase or nucleoside deaminases to introduce the amino group regioselectively:

  • Substrate : Uridine or 5-methyluridine.
  • Enzymes : E. coli purine nucleoside phosphorylase (PNP) or adenosine deaminase.
  • Reaction :
    • Conditions : pH 7.4, 37°C, 12–24 hours.
    • Cofactors : Phosphate buffer, Mg²⁺.
    • Yield : 40–55%.

Advantages :

  • Avoids harsh chemical conditions.
  • Higher stereochemical control.

Solid-Phase Synthesis for Scalable Production

Protection-Deprotection Strategy

Recent advancements use resin-bound intermediates to streamline purification:

  • Protection :
    • The 2',3'-diol groups of uridine are protected with tert-butyldimethylsilyl (TBDMS) groups.
  • C5 Modification :
    • The 5-position is iodinated using N-iodosuccinimide (NIS).
    • Amination via Suzuki-Miyaura coupling with ammonia equivalents.
  • Deprotection and Salt Formation :
    • TBDMS groups are removed with tetrabutylammonium fluoride (TBAF).
    • HCl is added to precipitate the hydrochloride salt.

Typical Yields :

Step Yield (%) Purity (%)
Iodination 85 92
Amination 65 88
Deprotection/Salt Form 75 95

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Chemical Amination 50–65 85–90 Moderate High
Enzymatic Synthesis 40–55 90–95 Low Moderate
Solid-Phase Synthesis 60–75 92–95 High Low

Key Observations :

  • Chemical methods prioritize yield but require extensive purification.
  • Enzymatic routes offer high purity but face scalability challenges.
  • Solid-phase synthesis balances scalability and purity, making it ideal for industrial applications.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Purity assessment using C18 columns (MeCN:H₂O = 15:85).
  • NMR : Confirmation of C5-amino substitution (¹H NMR: δ 8.16 ppm for aromatic proton).
  • Mass Spectrometry : ESI-MS m/z 295.68 [M+H]⁺.

Stability Data

  • Storage : Stable at −20°C (desiccated) for >2 years.
  • Decomposition : Occurs above 210°C (DSC data).

Recent Advances and Patents

  • Patent CN109021049B : Describes a novel carbodiimide-mediated coupling method for uridine derivatives, adaptable for 5-amino functionalization.
  • US5608049A : Highlights reductive amination techniques using NaBH₄/Cu(I), applicable to 5-aminouridine synthesis.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-amino-, hydrochloride (6CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be used for further research and development in medicinal chemistry and synthetic biology .

Scientific Research Applications

Uridine and its derivatives have been shown to exhibit a wide range of biological effects:

  • Antiepileptic Effects : Research indicates that uridine analogs can potentially be used to study anticonvulsant and anxiolytic activities, suggesting a role in the development of new antihypertensive agents .
  • Mitochondrial Function : In studies involving Duchenne muscular dystrophy, uridine was found to partially prevent mitochondrial dysfunction in skeletal muscles, highlighting its potential in muscle regeneration .
  • Metabolic Regulation : Uridine plays a crucial role in metabolic pathways, including the hexosamine biosynthetic pathway, which is vital for the formation of cell membranes and synaptic structures in neurons .

Therapeutic Applications

  • Neurological Disorders :
    • Uridine has shown promise in improving cognitive functions in models of Alzheimer’s disease by enhancing protein O-GlcNAcylation, which is linked to synaptic health .
    • Animal studies indicate that uridine supplementation can mitigate cognitive impairments associated with neurodegenerative diseases .
  • Cancer Treatment :
    • High-dose uridine has been observed to reverse leukopenia induced by chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a supportive role during chemotherapy .
    • However, caution is advised as high doses may lead to adverse effects such as fever .
  • Metabolic Disorders :
    • Uridine supplementation has been linked to alterations in lipid and glucose metabolism, indicating potential applications in treating obesity and metabolic syndrome .
    • Studies suggest that uridine can influence circadian rhythms and metabolic rates, offering insights into its use for managing metabolic diseases .

Case Studies and Research Findings

StudyFocusFindings
Connolly et al. (1999)Biological Actions of UridineDiscussed various therapeutic potentials including neuroprotection and metabolic regulation .
Saydoff et al. (2013)Alzheimer’s DiseaseFound that uridine prodrug improved cognitive function in AD mouse models .
Liu et al. (2022)Aging EffectsDemonstrated rejuvenation of aged stem cells with uridine supplementation .
Zhang et al. (2018)Circadian RhythmsShowed that nighttime uridine supplementation altered gene expressions related to metabolism .

Mechanism of Action

The mechanism of action of Uridine, 5-amino-, hydrochloride (6CI) involves its incorporation into nucleic acids, where it can influence various biochemical pathways. The compound targets specific enzymes and receptors involved in nucleoside metabolism, leading to changes in cellular function and energy metabolism .

Comparison with Similar Compounds

5-Fluorouridine

  • Structure: Uridine with a fluorine substituent at the 5-position instead of an amino group.
  • Molecular Formula : C₉H₁₁FN₂O₆
  • Key Data : NICEdrug score = 0.95; two metabolic steps away from 5-fluorouracil (5-FU) .
  • Functional Comparison: Unlike 5-amino uridine, 5-fluorouridine acts as a precursor to 5-FU, a chemotherapeutic agent. Both compounds interact with cytidine deaminase and 5'-nucleotidase, but 5-fluorouridine’s fluorine enhances its metabolic stability and toxicity . Research Insight: High uridine concentrations compete with 5-FU metabolites, reducing toxicity. This mechanism is shared with 5-amino uridine but with distinct efficacy due to structural differences .

UDP-L-Arabinofuranose

  • Structure: Uridine diphosphate linked to L-arabinofuranose.
  • Molecular Formula : C₁₄H₂₂N₂O₁₆P₂
  • Key Data : NICEdrug score = 1; four metabolic steps away from 5-FU .
  • Functional Comparison: Primarily involved in carbohydrate metabolism, unlike 5-amino uridine’s role in microbial and tumor inhibition. Both compounds share substrate specificity for cytidine deaminase, but UDP-L-arabinofuranose is metabolically distinct due to its sugar moiety .

5-(Methylamino)uridine

  • Structure: Uridine with a methylamino group at the 5-position.
  • Molecular Formula : C₁₀H₁₅N₃O₆
  • Key Data : CAS 69339-81-7; molecular weight = 273.24 g/mol .
  • Limited data on biological activity, but structural analogs like this are critical for studying nucleoside transporter specificity .

6-Hydroxypyridin-2(1H)-one Hydrochloride

  • Structure : A pyridine derivative with hydroxyl groups at positions 2 and 6.
  • Molecular Formula: C₅H₆ClNO₂
  • Key Data : CAS 10357-84-3; molecular weight = 147.56 g/mol .
  • Functional Comparison: Acts as a uridine phosphorylase inhibitor, increasing endogenous uridine levels to counteract 5-FU toxicity.

5-Ethyl-6-Chlorouracil

  • Structure : Uracil with ethyl and chloro substituents at positions 5 and 6.
  • Molecular Formula : C₆H₇ClN₂O₂
  • Key Data : CAS 20295-24-3 .
  • Contrasts with 5-amino uridine’s nucleoside structure and direct inhibitory effects on pathogens .

Amiloride Derivatives (e.g., 5-(N-Methyl-N-Isobutyl)Amiloride)

  • Structure: Non-nucleoside compounds with substituted amino groups.
  • Key Data: Modifications at the 5-amino position abolish activation efficacy while retaining blocking effects .
  • Functional Comparison: Highlights the critical role of the 5-amino group in mediating interactions with biological targets. In 5-amino uridine, the unmodified amino group may enhance binding to enzymes like cytidine deaminase .

Research Findings and Implications

  • Mechanistic Insights: The 5-amino group in uridine derivatives is critical for enzyme interactions, as seen in cytidine deaminase binding . Modifications here (e.g., methylation) alter biological activity .
  • Therapeutic Potential: 5-Amino uridine’s dual role in microbial inhibition and tumor suppression distinguishes it from metabolites like 5-Fluorouridine, which are primarily prodrugs .
  • Toxicity Modulation: Both 5-amino uridine and 6-hydroxypyridin-2(1H)-one modulate uridine levels but through different pathways—direct inhibition versus enzyme regulation .

Q & A

Q. What are the recommended methods for synthesizing 5-amino-uridine hydrochloride (6CI) in laboratory settings?

Synthesis typically involves modifying uridine derivatives through targeted amination and subsequent hydrochloride salt formation. For example, analogous protocols for uridine phosphorylase inhibitors (e.g., coupling reactions with amino-containing reagents like 5-amino salicylic acid) can be adapted . Key steps include:

  • Purification via hydrophilic interaction chromatography (HILIC) to isolate intermediates .
  • Validation using LC-MS/MS to confirm molecular weight and purity .
  • Use of anhydrous conditions to prevent hydrolysis during hydrochloride salt formation .

Q. How can researchers ensure the stability of 5-amino-uridine hydrochloride (6CI) during experimental procedures?

Stability is highly sensitive to storage conditions:

  • Store at -20°C in airtight, light-protected containers to minimize degradation .
  • Avoid repeated freeze-thaw cycles, which can hydrolyze the hydrochloride moiety .
  • Monitor purity via periodic HPLC analysis (e.g., using HILIC columns with uridine retention factors <6) to detect decomposition .

Q. What analytical techniques are most effective for quantifying 5-amino-uridine hydrochloride (6CI) in complex biological matrices?

  • LC-MS/MS : Provides high sensitivity (detection limits ~1 ng/mL) and specificity in plasma or tissue homogenates .
  • HILIC Chromatography : Effective for separating polar metabolites like uridine derivatives without derivatization .
  • UV-Vis Spectroscopy : Coupling with diazo reagents (e.g., 5-amino salicylic acid) enables quantification in synthetic mixtures, though cross-reactivity with other amines requires validation .

Advanced Research Questions

Q. How does 5-amino-uridine hydrochloride (6CI) interact with pyrimidine metabolic pathways in pharmacological studies?

The compound may competitively inhibit enzymes like uridine phosphorylase, altering intracellular uridine triphosphate (UTP) pools. For example:

  • In Acinetobacter baumannii studies, analogous uridine analogs disrupted pyrimidine metabolism, reducing pathogen viability .
  • Pharmacodynamic models should account for dose-dependent UTP depletion, which can be monitored via metabolomic profiling (e.g., LC-MS-based quantification of UTP/uridine ratios) .

Q. What strategies can resolve discrepancies in pharmacokinetic (PK) data for 5-amino-uridine hydrochloride (6CI) across studies?

  • Standardized Protocols : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study designs, such as consistent dosing routes (e.g., intravenous vs. oral) .
  • Data Harmonization : Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables like renal clearance rates or matrix effects in LC-MS/MS .
  • Cross-Validation : Compare results with orthogonal methods (e.g., HILIC vs. reverse-phase HPLC) to rule out analytical artifacts .

Q. What are critical considerations when designing in vitro assays to evaluate the enzymatic inhibition potential of 5-amino-uridine hydrochloride (6CI)?

  • Enzyme Source : Use recombinant human uridine phosphorylase to avoid interspecies variability .
  • Substrate Competition : Include controls with natural substrates (e.g., uridine) to quantify competitive vs. non-competitive inhibition .
  • Buffer Compatibility : Avoid guanidine hydrochloride or other chaotropic agents, which may denature the enzyme or alter binding kinetics .

Methodological & Safety Considerations

  • Handling Precautions : Wear nitrile gloves and safety goggles; the compound may cause skin/eye irritation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to EPA guidelines .
  • Reproducibility : Document reagent lot numbers and storage conditions (e.g., humidity levels) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.